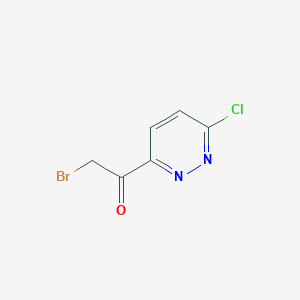

2-Bromo-1-(6-chloropyridazin-3-yl)ethanone

説明

Introduction "2-Bromo-1-(6-chloropyridazin-3-yl)ethanone" is a chemical compound synthesized through a series of reactions involving halogen-exchange and nucleophilic substitution. The compound is characterized by its unique structural features and properties, which contribute to its potential applications in various fields of chemistry and materials science.

Synthesis Analysis The synthesis of similar bromo-pyridinyl-ethanones involves using dibromo-pyridine as a starting material, followed by magnesium halide exchange and nucleophilic substitution reactions. These processes are typically conducted with catalysts like CuCl, LiCl, and AlCl3, and occur at mild conditions, ranging from 0°C to room temperature in THF. The total yield can be as high as 81%, with the reagents being readily available and the procedures straightforward (Zeng-sun Jin, 2015).

Molecular Structure Analysis The molecular structure of compounds similar to "2-Bromo-1-(6-chloropyridazin-3-yl)ethanone" has been characterized using various techniques, including single-crystal X-ray diffraction. These studies reveal detailed insights into the geometric parameters and confirm the planarity or non-planarity of specific molecular segments (H. Abdel‐Aziz et al., 2011).

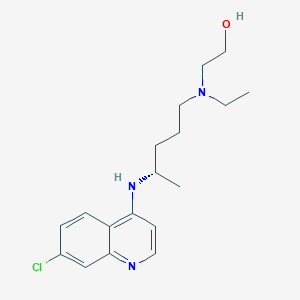

Chemical Reactions and Properties Chemical properties of bromo-pyridinyl-ethanones include their reactivity in various substitution reactions. For instance, they can undergo nucleophilic substitution reactions with imidazole, leading to the formation of various derivatives. Computational studies on these reactions provide insights into their mechanisms and the factors influencing their outcomes (T. Erdogan & F. Erdoğan, 2019).

Physical Properties Analysis The physical properties of compounds like "2-Bromo-1-(6-chloropyridazin-3-yl)ethanone" are determined by their molecular structure. Techniques like vibrational spectroscopy and molecular orbital calculations are used to study these properties, including the compound's stability, charge transfer, and electrostatic potential (Y. Mary et al., 2015).

Chemical Properties Analysis The chemical properties, such as reactivity and stability, are influenced by factors like hyper-conjugative interactions and charge delocalization. Studies on compounds similar to "2-Bromo-1-(6-chloropyridazin-3-yl)ethanone" have used NBO analysis to analyze these aspects, providing insights into their potential applications and behavior under different chemical conditions (Y. Mary et al., 2015).

科学的研究の応用

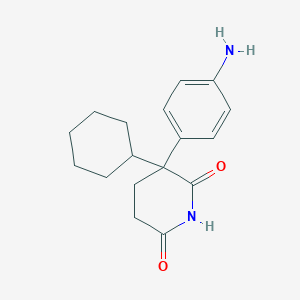

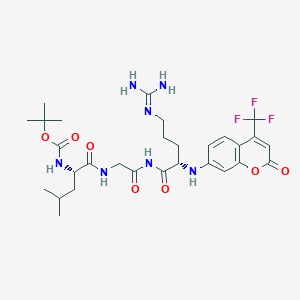

Synthesis of Derivatives and Biological Activities

One of the primary scientific applications of 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone involves its use in the synthesis of new chemical derivatives with potential biological activities. For instance, Abdel-Aziz et al. (2011) synthesized new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives starting from a bromoacetyl precursor, revealing significant immunosuppressive and immunostimulatory effects on immune cells, along with potent cytotoxicity against several cancer cell lines, highlighting its utility in drug discovery and development (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

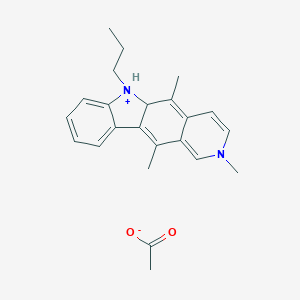

Computational Chemistry Studies

Erdogan and Erdoğan (2019) conducted a computational study on the nucleophilic substitution reactions of imidazole with various 2-bromo-1-arylethanones, including derivatives similar to 2-Bromo-1-(6-chloropyridazin-3-yl)ethanone. Through Density Functional Theory (DFT) calculations, they provided insights into the reactivity, mechanism, and electronic properties of these compounds, demonstrating their significance in understanding chemical reactivity and designing new molecules with desired properties (Erdogan & Erdoğan, 2019).

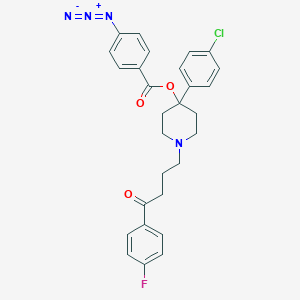

Formation of Pyridylcarbene Intermediates

Abarca et al. (2006) explored the thermal decomposition of bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine, leading to the formation of pyridylcarbene intermediates. This process resulted in various products including 1-(6-bromopyridin-2-yl)ethanone, demonstrating the compound's role in generating intermediates for further chemical synthesis and its potential application in the development of new materials and chemical entities (Abarca, Ballesteros, & Blanco, 2006).

Safety And Hazards

特性

IUPAC Name |

2-bromo-1-(6-chloropyridazin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O/c7-3-5(11)4-1-2-6(8)10-9-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUDUAHNKPDSCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(6-chloropyridazin-3-yl)ethanone | |

CAS RN |

359794-51-7 | |

| Record name | 2-bromo-1-(6-chloropyridazin-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester](/img/structure/B56690.png)